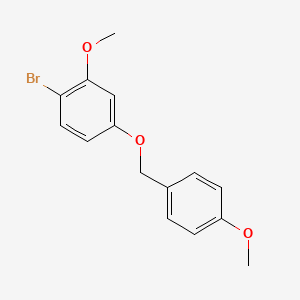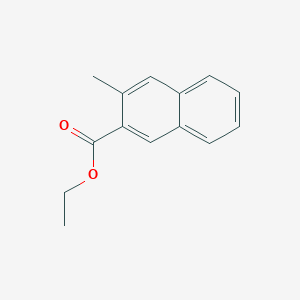![molecular formula C12H8BrN3 B13982993 3-{8-Bromoimidazo[1,2-a]pyridin-2-yl}pyridine](/img/structure/B13982993.png)
3-{8-Bromoimidazo[1,2-a]pyridin-2-yl}pyridine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
8-Bromo-2-(3-pyridinyl)imidazo[1,2-a]pyridine is a heterocyclic compound that belongs to the imidazo[1,2-a]pyridine class. This class of compounds is known for its diverse biological activities and has been extensively studied for its potential therapeutic applications. The presence of a bromine atom at the 8th position and a pyridinyl group at the 2nd position of the imidazo[1,2-a]pyridine core structure contributes to its unique chemical properties and biological activities.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 8-Bromo-2-(3-pyridinyl)imidazo[1,2-a]pyridine typically involves the following steps:
Electrophilic Aromatic Substitution: 2-aminopyridine derivatives react with N-Bromosuccinimide (NBS) in the presence of dimethylformamide (DMF) to form 2-amino-3-bromo-pyridine derivatives.
Industrial Production Methods
Industrial production methods for 8-Bromo-2-(3-pyridinyl)imidazo[1,2-a]pyridine may involve optimization of the above synthetic routes to achieve higher yields and purity. Techniques such as multicomponent reactions, oxidative coupling, and tandem reactions are often employed to streamline the synthesis process .
Analyse Des Réactions Chimiques
Types of Reactions
8-Bromo-2-(3-pyridinyl)imidazo[1,2-a]pyridine undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom at the 8th position can be substituted with other functional groups through nucleophilic substitution reactions.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, depending on the reagents and conditions used.
Common Reagents and Conditions
N-Bromosuccinimide (NBS): Used for bromination reactions.
Dimethylformamide (DMF): A solvent commonly used in the synthesis of imidazo[1,2-a]pyridine derivatives.
Ethyl 3-bromopyruvate: Used in the cyclization step to form the imidazo[1,2-a]pyridine core.
Major Products Formed
The major products formed from these reactions include various substituted imidazo[1,2-a]pyridine derivatives, which can be further functionalized for specific applications .
Applications De Recherche Scientifique
Mécanisme D'action
The mechanism of action of 8-Bromo-2-(3-pyridinyl)imidazo[1,2-a]pyridine involves its interaction with specific molecular targets and pathways. For example, certain derivatives of imidazo[1,2-a]pyridine have been shown to inhibit Rab geranylgeranyl transferase (RGGT), disrupting Rab11A prenylation in human cervical carcinoma HeLa cells . The exact molecular targets and pathways may vary depending on the specific derivative and its intended application.
Comparaison Avec Des Composés Similaires
8-Bromo-2-(3-pyridinyl)imidazo[1,2-a]pyridine can be compared with other similar compounds in the imidazo[1,2-a]pyridine class:
2-Ethyl-6-chloro-imidazo[1,2-a]pyridine: Exhibits improved potency against extracellular and intracellular Mycobacterium tuberculosis.
Unsubstituted imidazo[1,2-a]pyridine: Used as a scaffold for various therapeutic agents.
2,3-Disubstituted imidazo[1,2-a]pyridine derivatives: Known for their sedative and anxiolytic properties.
The uniqueness of 8-Bromo-2-(3-pyridinyl)imidazo[1,2-a]pyridine lies in its specific substitution pattern, which imparts distinct chemical and biological properties, making it a valuable compound for scientific research and industrial applications.
Propriétés
Formule moléculaire |
C12H8BrN3 |
|---|---|
Poids moléculaire |
274.12 g/mol |
Nom IUPAC |
8-bromo-2-pyridin-3-ylimidazo[1,2-a]pyridine |
InChI |
InChI=1S/C12H8BrN3/c13-10-4-2-6-16-8-11(15-12(10)16)9-3-1-5-14-7-9/h1-8H |
Clé InChI |
JJLBTBKRLTZPJK-UHFFFAOYSA-N |
SMILES canonique |
C1=CC(=CN=C1)C2=CN3C=CC=C(C3=N2)Br |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


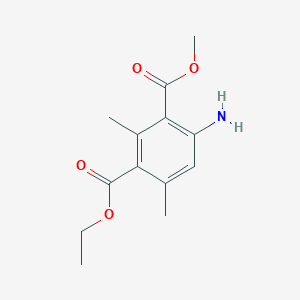
![1-[6-(Bromomethyl)pyridin-2-YL]ethanone](/img/structure/B13982928.png)

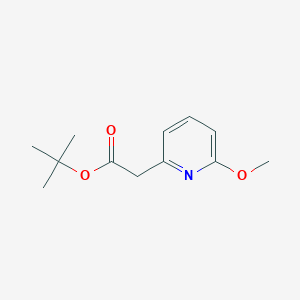
![[2-(1H-Imidazol-1-yl)-4,8-dimorpholin-4-ylpyrido[3,2-d]pyrimidin-6-yl]methanol](/img/structure/B13982950.png)
![1-Hydroxy-N-methoxy-N-methyl-1,3-dihydrobenzo[c][1,2]oxaborole-5-carboxamide](/img/structure/B13982955.png)
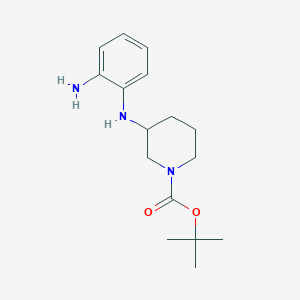


![3-Methylisoxazolo[5,4-b]pyridin-4-ol](/img/structure/B13982968.png)
